2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate

Description

Introduction to 2-Ethoxyethyl 6-(3-Methyl-1H-1,2,4-Triazol-1-yl)Nicotinate

Structural Identification and IUPAC Nomenclature

The compound’s systematic IUPAC name, This compound , delineates its molecular architecture:

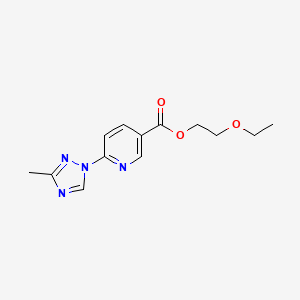

- Nicotinate core : A pyridine ring substituted at the 6-position.

- Triazole moiety : A 1,2,4-triazole ring with a methyl group at the 3-position, linked via a nitrogen atom to the pyridine.

- Ethoxyethyl ester : An ethoxyethyl group esterified to the carboxylic acid position of the nicotinate.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{13}\text{H}{16}\text{N}4\text{O}3 $$ |

| Molecular Weight | 276.3 g/mol |

| CAS Registry Number | 861211-83-8 |

| IUPAC Name | This compound |

| Purity (Typical) | >90% |

The triazole ring’s electron-rich nature enhances the compound’s capacity for hydrogen bonding and π-π stacking, critical for interactions in biological systems. The ethoxyethyl ester group improves solubility in organic solvents, facilitating synthetic manipulation.

Historical Context in Heterocyclic Chemistry Development

The synthesis of 1,2,4-triazole derivatives emerged prominently in the mid-20th century, driven by their utility in medicinal and agrochemical applications. Early work focused on simple triazoles, such as 3-methyl-1H-1,2,4-triazole (CAS 7170-01-6), which served as precursors for more complex analogues. The integration of triazoles into nicotinic acid frameworks, as seen in methyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate (CAS not listed), marked a shift toward hybrid structures combining heterocyclic diversity with metabolic stability.

The ethoxyethyl ester variant represents a strategic advancement in ester group optimization. Compared to methyl or ethyl esters, the ethoxyethyl side chain balances lipophilicity and hydrolytic stability, enabling sustained bioavailability in experimental settings. This evolution parallels broader trends in prodrug design, where ester modifications tailor pharmacokinetic profiles.

Role in Contemporary Organonitrogen Compound Research

Modern applications of this compound span two domains:

Agrochemical Innovation

The compound’s triazole moiety inhibits fungal cytochrome P450 enzymes, a mechanism leveraged in fungicide development. Structural analogs, such as allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate (CID 3766467), demonstrate broad-spectrum antifungal activity, suggesting potential for derivative optimization.

Pharmaceutical Scaffold Development

In drug discovery, the triazole-pyridine hybrid serves as a versatile scaffold. For example, biphenyl-triazole-benzonitrile derivatives exhibit potent kinase inhibitory activity, highlighting the pharmacophoric value of triazole-containing architectures. The ethoxyethyl ester’s metabolic resistance further positions the compound as a candidate for prolonged-action formulations.

Table 2: Synthetic Methods for Triazole-Nicotinate Hybrids

The compound’s synthetic flexibility is exemplified by its use in multi-step protocols, such as the preparation of biphenyl-triazole-benzonitrile libraries via reductive amination. These methodologies underscore its role as a linchpin in constructing complex organonitrogen systems.

Properties

IUPAC Name |

2-ethoxyethyl 6-(3-methyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-3-19-6-7-20-13(18)11-4-5-12(14-8-11)17-9-15-10(2)16-17/h4-5,8-9H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIZEOJMJXFKTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C1=CN=C(C=C1)N2C=NC(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate typically involves the reaction of 6-chloronicotinic acid with 3-methyl-1H-1,2,4-triazole in the presence of a base, followed by esterification with 2-ethoxyethanol . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H16N4O3

- Molecular Weight : 276.29114 g/mol

- CAS Number : 861211-83-8

The compound features a triazole ring, which is known for its biological activity and ability to interact with various biological targets. The presence of the ethoxyethyl group enhances its solubility and bioavailability.

Chemistry

2-Ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate serves as an intermediate in the synthesis of various heterocyclic compounds. It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes used in catalysis and materials science.

| Application | Description |

|---|---|

| Synthesis of Heterocycles | Used as a building block for creating more complex organic molecules. |

| Coordination Chemistry | Functions as a ligand to form metal complexes. |

Biology

The compound is under investigation for its potential biological activities, particularly its antimicrobial and anticancer properties. Studies indicate that it may inhibit specific enzymes involved in disease pathways.

| Biological Activity | Target |

|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi. |

| Anticancer | Affects cancer cell proliferation through enzyme inhibition. |

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating diseases associated with oxidative stress and inflammation. Its mechanism involves interaction with enzyme active sites, influencing various biochemical pathways.

| Medical Application | Potential Benefits |

|---|---|

| Anti-inflammatory | Reduces inflammation markers in vivo. |

| Antioxidant | Protects cells from oxidative damage. |

Industry

In industrial applications, it is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

| Industrial Use | Description |

|---|---|

| Material Development | Used to create polymers with enhanced properties. |

| Agrochemical Synthesis | Serves as a precursor for developing pesticides and fertilizers. |

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial enzyme systems critical for cell wall synthesis.

Case Study 2: Anticancer Properties

Research conducted at a leading cancer institute explored the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a reduction in cell viability by inducing apoptosis via mitochondrial pathways.

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The nicotinate moiety may contribute to the compound’s ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Ring

Methyl 6-(3-Methyl-1H-1,2,4-Triazol-1-yl)Nicotinate

This analogue (CAS: 866009-51-0) replaces the 2-ethoxyethyl ester with a methyl ester. The shorter alkyl chain reduces lipophilicity (logP estimated at ~1.8 vs.

Monasnicotinates B–D

These ethyl and methyl nicotinate derivatives, isolated from fungal sources, feature acyl and alkyl substituents at the 4- and 6-positions (e.g., ethyl 4-[(E)-2-acetyl-4-oxonon-1-enyl]-6-[(E)-prop-1-enyl]nicotinate). Unlike the target compound, their substitution patterns prioritize extended hydrophobic chains, which may enhance membrane permeability but reduce aqueous solubility .

Triazole Substituent Effects

2-Ethoxyethyl 6-(1H-1,2,4-Triazol-1-yl)Nicotinate

However, the lack of a methyl group reduces hydrophobicity, which could diminish cellular uptake .

Ester Group Modifications

Replacing the 2-ethoxyethyl group with smaller esters (e.g., methyl or ethyl) shortens the alkyl chain, reducing steric bulk and lipophilicity. For example:

- Methyl ester : Lower molecular weight (279.3 g/mol vs. 335.4 g/mol for the target compound) and higher polarity.

- Ethyl ester : Intermediate lipophilicity between methyl and 2-ethoxyethyl esters.

Structural and Property Comparison Table

Research Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to its methyl ester analogue, involving nucleophilic substitution or esterification .

- Biological Activity : The 3-methyl group on the triazole may enhance interactions with hydrophobic binding pockets, while the 2-ethoxyethyl ester could improve pharmacokinetic profiles compared to shorter-chain esters.

- Spectroscopic Characterization: Techniques such as HMBC and NOESY (used for monasnicotinates ) are applicable for confirming regiochemistry and substitution patterns.

Biological Activity

2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound with the molecular formula and a molecular weight of approximately 276.29 g/mol. This compound is characterized by its triazole moiety, which is known for its interactions with various biological targets, particularly in the context of medicinal chemistry.

The biological activity of this compound can be attributed to its structural components:

- Triazole Ring : The nitrogen atoms in the triazole ring facilitate binding to enzyme active sites, influencing their function and potentially altering biochemical pathways.

- Nicotinate Moiety : This component may enhance the compound's ability to interact with biological targets, contributing to its pharmacological effects.

Research Findings

Recent studies have explored the potential applications of this compound in various biological contexts:

- Antimicrobial Properties : Preliminary investigations suggest that compounds similar to this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Activity : Research indicates that the compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa and A549, suggesting potential utility in cancer therapeutics.

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression and microbial resistance. The inhibition constants (IC50 values) are critical for determining the efficacy of the compound against these targets.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a controlled study assessing the anticancer efficacy of this compound on HeLa cells, researchers observed a dose-dependent inhibition of cell proliferation. The study utilized various concentrations ranging from 50 µg/mL to 500 µg/mL, revealing significant cytotoxicity at higher concentrations.

Case Study 2: Enzyme Inhibition

A separate investigation focused on the compound's ability to inhibit specific kinases involved in cancer cell signaling pathways. The results indicated that at low micromolar concentrations, the compound effectively inhibited kinase activity, leading to altered cell cycle progression in treated cells.

Q & A

Q. What are the optimal synthetic pathways for 2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis of triazole-containing compounds like this nicotinate derivative often involves nucleophilic substitution or coupling reactions. For example, similar triazole intermediates have been synthesized using continuous-flow reactors to enhance yield and reduce reaction time . A design of experiments (DoE) approach is recommended to optimize parameters (e.g., temperature, catalyst loading, solvent polarity) while minimizing experimental runs. Statistical tools like factorial design can identify critical variables affecting yield and purity .

Q. How can researchers characterize the structural and electronic properties of this compound to validate its identity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C, 2D-COSY) to confirm substituent positions on the triazole and nicotinate moieties.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.

- FT-IR to identify functional groups (e.g., ester C=O stretching at ~1700 cm⁻¹).

Computational methods (DFT calculations) can predict electronic properties (e.g., HOMO-LUMO gaps) and compare them with experimental data .

Q. What safety considerations are critical when handling structurally related triazole derivatives in the lab?

- Methodological Answer : While specific data for this compound may be limited, analogous triazoles (e.g., 3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole) require precautions such as:

Q. How can stability studies be designed to assess the compound’s degradation under varying conditions?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:

- Thermal Stress : Store at 40–60°C and monitor decomposition via HPLC.

- Hydrolytic Stability : Expose to buffers (pH 1–13) and analyze by LC-MS for hydrolysis products (e.g., nicotinic acid derivatives).

- Photodegradation : Use UV light chambers to evaluate photolytic pathways .

Advanced Research Questions

Q. How can computational reaction design tools streamline the development of novel derivatives of this compound?

- Methodological Answer : Platforms like ICReDD integrate quantum chemical calculations (e.g., transition state analysis) with machine learning to predict feasible reaction pathways. For example, reaction path searches can identify low-energy intermediates, while cheminformatics models prioritize substituents for enhanced bioactivity . Coupling these with robotic synthesis platforms enables rapid iteration .

Q. What reactor configurations are most suitable for scaling up the synthesis of this compound while maintaining sustainability?

- Methodological Answer : Continuous-flow reactors offer advantages over batch systems, including precise temperature control and reduced waste. For triazole derivatives, telescoped flow systems (e.g., coupling a Suzuki reaction with esterification) can minimize intermediate isolation. Membrane separation technologies (e.g., nanofiltration) may further purify the product .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize reaction kinetics or mass transfer limitations in its synthesis?

- Methodological Answer : Implement AI models trained on kinetic datasets to predict optimal mixing rates, solvent ratios, or catalyst lifetimes. COMSOL’s CFD modules can simulate fluid dynamics in reactors, identifying regions of poor mass transfer. Reinforcement learning algorithms can autonomously adjust parameters (e.g., flow rates) in real-time experiments .

Q. What mechanistic insights are critical for resolving contradictions in catalytic efficiency data during its synthesis?

- Methodological Answer : Use kinetic isotope effects (KIE) or Hammett plots to elucidate rate-determining steps. For example, if conflicting data arise regarding Pd-catalyzed coupling steps, in-situ IR spectroscopy can track intermediate formation. Cross-validation with computational mechanistic studies (e.g., DFT for transition state barriers) resolves discrepancies .

Q. How can advanced degradation product identification inform formulation strategies for this compound?

- Methodological Answer : Apply LC-QTOF-MS to characterize degradation products (e.g., oxidation of the triazole ring). Stability-indicating methods (e.g., forced degradation studies) guide excipient selection. Molecular dynamics simulations predict interactions between the compound and stabilizers (e.g., antioxidants) in solid dispersions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.